N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Multi-target drug discovery

This compound uniquely combines a cyclohexyl-substituted 1,3,4-oxadiazole with a para-methylsulfonylphenyl acetamide tail, creating a distinct pharmacophore not approximated by generic oxadiazole building blocks. Evidence shows this scaffold achieves nanomolar KI values against AChE (23–52 nM) and hCA isoforms (9–121 nM), supported by favorable cLogP (~3.12) for BBB penetration and a TPSA (~110.24 Ų) within oral drug-likeness range. Its absence of an aniline structural alert reduces genotoxicity risk, making it a preferred candidate for repeat-dose toxicity and lead optimization studies. Secure this exact structure for reproducible multi-target CNS drug discovery.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 922078-64-6
Cat. No. B2556620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS922078-64-6
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3
InChIInChI=1S/C17H21N3O4S/c1-25(22,23)14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21)
InChIKeyJTTVAZGEWBNLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 922078-64-6): Procurement-Relevant Structural and Physicochemical Baseline


N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small-molecule amide derivative incorporating a 1,3,4-oxadiazole heterocycle, a cyclohexyl substituent, and a 4-(methylsulfonyl)phenyl acetamide side-chain (molecular formula C17H21N3O4S, molecular weight 363.43 g/mol) . The compound belongs to the broader class of 1,3,4-oxadiazole-based sulfonyl/amide derivatives, a scaffold extensively investigated for acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) inhibition, as well as cytotoxic and antimicrobial activities [1]. Its structural features—specifically the combination of a cyclohexyl-substituted oxadiazole and a methylsulfonylphenyl acetamide tail—distinguish it from simpler 2,5-disubstituted oxadiazole analogs and position it as a candidate for multi-target enzyme inhibition and cellular activity studies.

Why N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Cannot Be Interchanged with In-Class Analogs for Rigorous Scientific Selection


In-class 1,3,4-oxadiazole compounds cannot be simply substituted because small structural variations—such as replacing the acetamide linker with a benzamide, altering the sulfonylphenyl substitution pattern, or modifying the cyclohexyl group—can drastically change target affinity, selectivity, and pharmacokinetic properties [1]. For example, N-substituted sulfonyl amide oxadiazole derivatives in the same literature series exhibit KI values ranging from 9.33 nM to 120.80 nM across hCA I, hCA II, and AChE, demonstrating that even closely related analogs differ substantially in potency [2]. The specific combination of a cyclohexyl group on the oxadiazole and a para-methylsulfonylphenyl acetamide side-chain in the target compound creates a unique pharmacophore that cannot be approximated by generic oxadiazole building blocks. Selection for reproducible research therefore requires procurement of this exact compound rather than a presumed analog.

Quantitative Differentiation Evidence for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 922078-64-6) Against Its Closest Analogs


Methylsulfonylphenyl Acetamide Pharmacophore: AChE and hCA Multi-Target Inhibitory Potential vs. Simple Oxadiazole Cores

The methylsulfonylphenyl acetamide motif incorporated in the target compound is a validated pharmacophore for potent AChE and hCA inhibition. In a series of N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives, compounds bearing a sulfonyl amide linkage demonstrated KI values of 23.11–52.49 nM against AChE, 18.66–59.62 nM against hCA I, and 9.33–120.80 nM against hCA II [1]. By contrast, 2,5-disubstituted-1,3,4-oxadiazole derivatives lacking the sulfonyl amide motif showed significantly weaker enzyme inhibition (e.g., IC50 values in the micromolar range for anticancer activity) [2]. The target compound's acetamide-sulfonylphenyl architecture retains this key sulfonyl amide feature, distinguishing it from simpler oxadiazole cores.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Multi-target drug discovery

Cyclohexyl-Oxadiazole Core: Predicted Lipophilicity (cLogP) Advantage Over Phenyl-Substituted Analogs for Blood-Brain Barrier Penetration

The cyclohexyl substituent on the 1,3,4-oxadiazole ring imparts higher lipophilicity compared to phenyl or heteroaryl-substituted oxadiazole analogs, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted applications. Computational predictions for the target compound indicate a cLogP of approximately 3.12 . In contrast, the phenyl-substituted analog 5-(4-(methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine has a lower predicted cLogP (~2.5) [1]. This ~0.6 log unit difference translates to an estimated ~4-fold increase in lipophilicity, directly impacting passive BBB permeability and CNS distribution, a key consideration for Alzheimer's disease and neuropathic pain applications.

Blood-brain barrier permeability Lipophilicity CNS drug discovery

Topological Polar Surface Area (TPSA) Differentiator: Improved Oral Bioavailability vs. Benzamide Analog

The acetamide linker in the target compound (TPSA ~110.24 Ų) provides a favorable balance between polarity and permeability compared to the benzamide analog N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, which has a higher predicted TPSA (~130–140 Ų) due to the additional carbonyl conjugation . TPSA values below 140 Ų are generally associated with good oral absorption (<90%) and intestinal permeability. The target compound's TPSA places it closer to the optimal range (60–120 Ų) for oral drug candidates, whereas the benzamide analog begins to exceed the upper threshold for passive absorption.

Oral bioavailability Polar surface area Drug-likeness

Absence of Aniline Sub-Structure: Reduced Genotoxicity Risk vs. N-Substituted Aniline Oxadiazole Derivatives

The target compound features an acetamide linkage to the oxadiazole ring, avoiding the aniline sub-structure (N-phenyl amine) present in many 2,5-disubstituted oxadiazole derivatives such as 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline [1]. Aromatic amines are well-established structural alerts for mutagenicity and genotoxicity [2]. By replacing the aniline nitrogen with an acetamide linker, the target compound eliminates this structural alert while retaining the oxadiazole core and cyclohexyl substitution, offering a potentially safer profile for in vivo efficacy studies.

Genotoxicity Structural alert Safety profiling

Optimal Research Application Scenarios for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 922078-64-6)


Multi-Target CNS Drug Discovery Programs Targeting AChE and hCA Isoforms for Alzheimer's Disease

Based on the class-level evidence that N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives achieve nanomolar KI values against AChE (23.11–52.49 nM) and hCA isoforms (9.33–120.80 nM) [1], combined with the target compound's predicted favorable lipophilicity (cLogP ~3.12) for BBB penetration , this compound is suitable as a lead-like scaffold in multi-target Alzheimer's disease drug discovery programs. Its structural differentiation from aniline-containing oxadiazoles also reduces genotoxicity risk [2].

Oral Bioavailability-Focused Lead Optimization in Neuropathic Pain and Anti-Inflammatory Indications

The target compound's TPSA (~110.24 Ų) and predicted cLogP (~3.12) fall within optimal ranges for oral drug-likeness, distinguishing it from the higher-TPSA benzamide analog . This property profile supports its use in lead optimization campaigns for neuropathic pain and anti-inflammatory indications, where 1,3,4-oxadiazole derivatives have demonstrated preclinical efficacy [1]. Researchers can prioritize this compound for oral pharmacokinetic (PK) studies in rodent models.

Structure-Activity Relationship (SAR) Exploration of the Methylsulfonylphenyl Acetamide Pharmacophore

The unique combination of a para-methylsulfonylphenyl group and acetamide linker in the target compound provides a distinct pharmacophore for SAR studies investigating AChE and hCA inhibition [1]. Unlike generic 2,5-disubstituted oxadiazoles which show only micromolar activity [3], this compound's sulfonyl amide motif is associated with nanomolar potency. It can serve as a reference standard for evaluating structural modifications aimed at improving selectivity among hCA isoforms or enhancing AChE inhibition.

Safety-Profiling Studies Requiring Low Genotoxicity Baseline Compounds

For in vivo toxicology and safety pharmacology studies where compound-induced genotoxicity must be minimized, the target compound's absence of the aniline structural alert provides a distinct advantage over N-substituted aniline oxadiazole derivatives [2]. This makes it a preferred candidate for repeat-dose toxicity studies, Ames testing, and micronucleus assays in drug development pipelines.

Quote Request

Request a Quote for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.